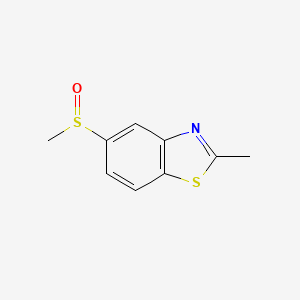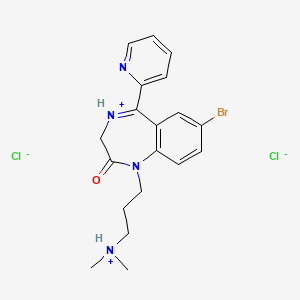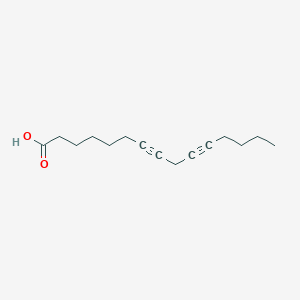
7,10-Pentadecadiynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,10-Pentadecadiynoic acid is a unique fatty acid characterized by the presence of two triple bonds at the 7th and 10th positions of its carbon chain. This compound has the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,10-Pentadecadiynoic acid typically involves the coupling of appropriate alkyne precursors. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions: 7,10-Pentadecadiynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bonds in the compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Hydrogenation of the triple bonds can yield saturated or partially saturated fatty acids.
Substitution: The acidic hydrogen of the carboxyl group can be substituted with various nucleophiles to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel are employed for hydrogenation reactions.
Substitution: Reagents like alcohols, amines, or thiols can be used under acidic or basic conditions to form esters, amides, or thioesters.
Major Products Formed:
Oxidation: Diketones or hydroxylated derivatives.
Reduction: Saturated or partially saturated fatty acids.
Substitution: Esters, amides, or thioesters.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and polymers.
Industry: It is used in the formulation of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 7,10-Pentadecadiynoic acid exerts its effects is primarily through its interaction with cellular membranes. The amphipathic nature of the molecule allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, its ability to form reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Pentadecanoic acid: A saturated fatty acid with similar chain length but lacking triple bonds.
9,12-Octadecadiynoic acid: Another diynoic acid with triple bonds at different positions.
Linoleic acid: An unsaturated fatty acid with double bonds instead of triple bonds.
Uniqueness: 7,10-Pentadecadiynoic acid is unique due to the presence of two triple bonds, which confer distinct chemical reactivity and biological activity compared to its saturated and unsaturated counterparts. This structural feature allows it to participate in a wider range of chemical reactions and exhibit unique biological properties .
Propiedades
Número CAS |
22117-06-2 |
|---|---|
Fórmula molecular |
C15H22O2 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
pentadeca-7,10-diynoic acid |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-4,7,10-14H2,1H3,(H,16,17) |
Clave InChI |
OCIQDJYHPBDJQX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CCC#CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


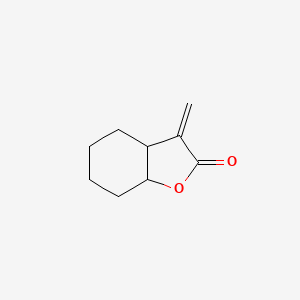
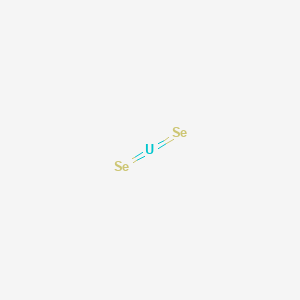
![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile](/img/structure/B13744123.png)

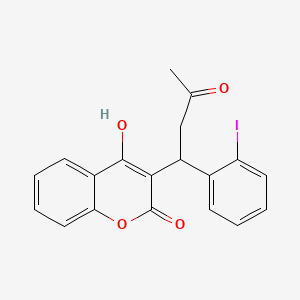
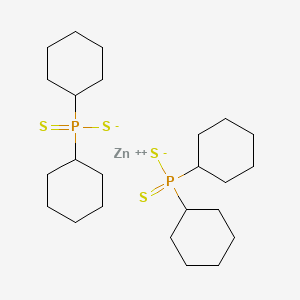
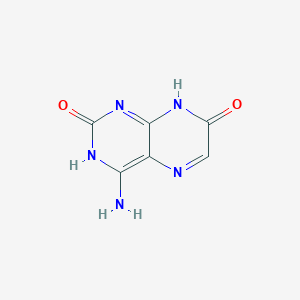
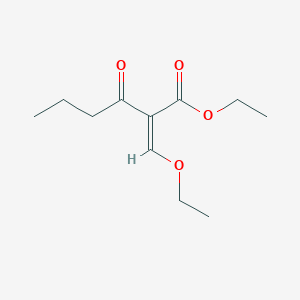
![Butan-2-one O,O'-[(2-methoxyethoxy)methylsilanediyl]dioxime](/img/structure/B13744163.png)

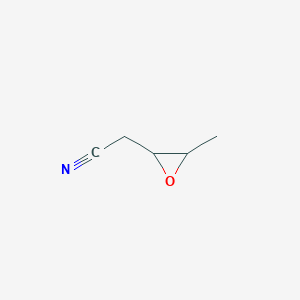
![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide](/img/structure/B13744174.png)
